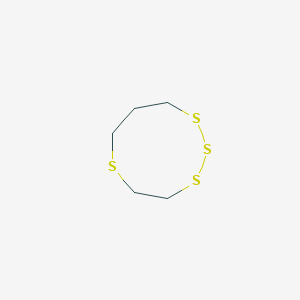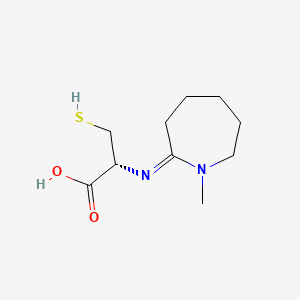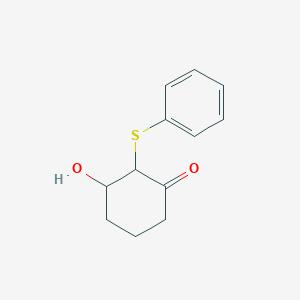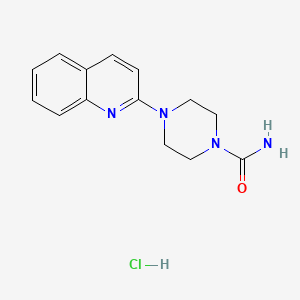
9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione is a phenanthrene derivative, a class of organic compounds characterized by a three-ring structure. Phenanthrene derivatives are known for their diverse biological activities and are found in various natural sources, including plants and microorganisms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the oxidative cyclization of stilbene derivatives using reagents such as iodine or bromine in the presence of a base . The reaction conditions often require refluxing in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are employed to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted phenanthrene derivatives, quinones, and hydroquinones, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. These interactions are crucial for its biological activities, including antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dihydroxy-5,8-dimethoxyphenanthrene: Another phenanthrene derivative with similar structural features.
5-Hydroxy-3,7-dimethoxy-1,4-phenanthrenedione: Shares the phenanthrene backbone but differs in the position of hydroxyl and methoxy groups.
Uniqueness
9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
106868-01-3 |
|---|---|
Formule moléculaire |
C16H12O5 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
9-hydroxy-5,8-dimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C16H12O5/c1-20-12-5-6-13(21-2)16-14-8(7-11(19)15(12)16)9(17)3-4-10(14)18/h3-7,19H,1-2H3 |
Clé InChI |
HBJOXUGRAADXAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC3=C(C2=C(C=C1)OC)C(=O)C=CC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)

![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)


![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)


![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
selanium iodide](/img/structure/B14329558.png)

![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)
![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)
